
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane: is a novel compound that has garnered attention in scientific research due to its unique chemical structure and properties. This compound is a partly silanized ether solvent, which makes it particularly interesting for applications in various fields, including battery technology .
Preparation Methods
The synthesis of 12,12-Diethyl-2,5,8-trioxa-12-silatetradecane involves specific reaction conditions and routesThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the silanized ether structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also be performed, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane has several scientific research applications:
Mechanism of Action
The mechanism by which 12,12-Diethyl-2,5,8-trioxa-12-silatetradecane exerts its effects is primarily related to its chemical structure. The silane groups and ether backbone allow it to interact with various molecular targets, including metal ions and organic molecules. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Compared to other similar compounds, 12,12-Diethyl-2,5,8-trioxa-12-silatetradecane stands out due to its partly silanized ether structure. Similar compounds include other silanized ethers and non-silanized ethers used in battery technology and organic synthesis. The unique combination of silane and ether groups in this compound provides it with distinct properties, such as higher boiling and flash points, which enhance its safety and performance in various applications .
Properties
CAS No. |
928050-54-8 |
|---|---|
Molecular Formula |
C14H32O3Si |
Molecular Weight |
276.49 g/mol |
IUPAC Name |
triethyl-[3-[2-(2-methoxyethoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C14H32O3Si/c1-5-18(6-2,7-3)14-8-9-16-12-13-17-11-10-15-4/h5-14H2,1-4H3 |
InChI Key |
JIDRSXZFNSCLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
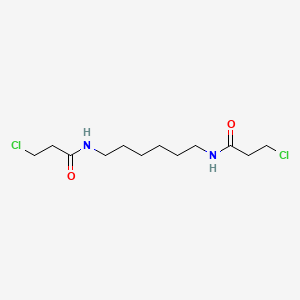
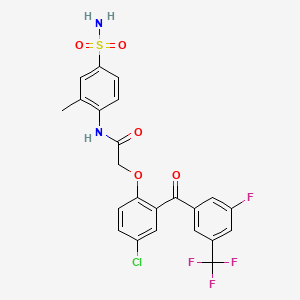
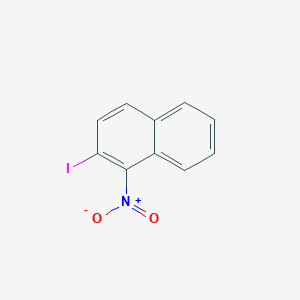
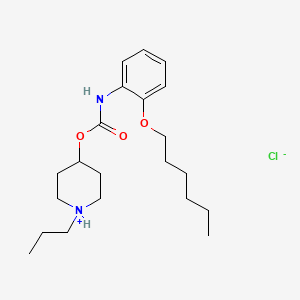

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
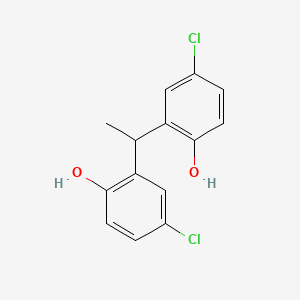

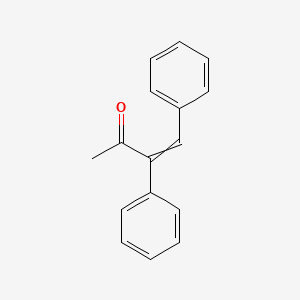
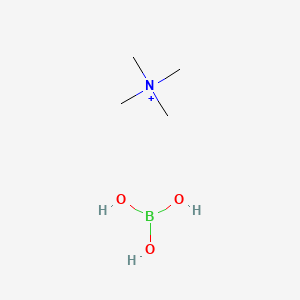
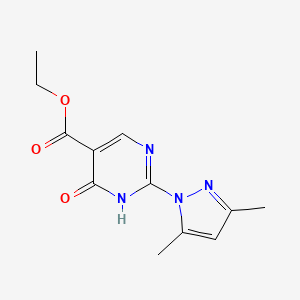
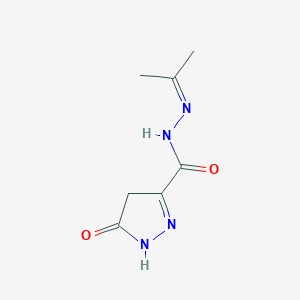
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
